5-Cyclopropyl-2-methylbenzoic acid

Description

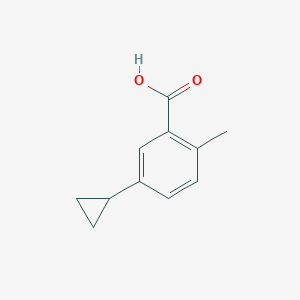

5-Cyclopropyl-2-methylbenzoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-cyclopropyl-2-methylbenzoic acid |

InChI |

InChI=1S/C11H12O2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8H,4-5H2,1H3,(H,12,13) |

InChI Key |

XVBZTLCLWFIEPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with a methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

Reduction: Formation of cyclopropyl alcohols.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Cyclopropyl-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

2-Cyclopropyl-5-methylbenzoic acid: Similar structure but with different positioning of the cyclopropyl and methyl groups.

Cyclopropylbenzoic acid: Lacks the methyl group, affecting its chemical properties and reactivity.

Methylbenzoic acid: Lacks the cyclopropyl group, resulting in different biological and chemical behavior.

Uniqueness

5-Cyclopropyl-2-methylbenzoic acid is unique due to the combined presence of both cyclopropyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Cyclopropyl-2-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzoic acid structure, which contributes to its unique chemical properties. The presence of multiple functional groups allows for diverse chemical reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : There is emerging evidence that suggests this compound may have anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of benzoic acid derivatives, including this compound. Below are notable findings:

- In Vitro Studies : A study demonstrated that benzoic acid derivatives could activate protein degradation systems in human fibroblasts, which is crucial for cellular homeostasis and may have implications for anti-aging therapies .

- Antimicrobial Efficacy : Research indicated that certain benzoic acid derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties .

- Cancer Cell Line Studies : In vitro assays conducted on different cancer cell lines showed promising results for compounds related to this compound in inhibiting cell growth without cytotoxic effects on normal cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.